molecular formula C30H39N3O3 B607357 ER-819762

ER-819762

货号: B607357
分子量: 489.6 g/mol
InChI 键: ANKFBAJRCGOKJJ-QFIPXVFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ER 819762 是一种高度选择性的口服活性前列腺素 E2 受体亚型 EP4 拮抗剂。 该化合物在治疗炎症性疾病,特别是类风湿性关节炎方面显示出巨大潜力,因为它能够抑制特定的免疫反应 .

准备方法

合成路线和反应条件

ER 819762 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以实现所需的专一性和活性。关键步骤通常包括:

    核心结构的形成: 这涉及通过一系列环化反应构建螺[咪唑并苯并氮杂卓-1,4'-哌啶]-3(2H)-酮骨架。

    官能团修饰: 引入特定的取代基,如 3,5-二甲基苯基和甲氧基,以提高选择性和效力。

工业生产方法

ER 819762 的工业生产可能涉及优化合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括:

    间歇式加工: 在合成过程的每个步骤中使用传统的间歇式反应器。

    连续流动化学: 利用连续流动反应器提高反应效率和可扩展性。

化学反应分析

Receptor Binding and Selectivity

ER-819762 selectively inhibits the EP4 receptor through competitive displacement of PGE2. Key data include:

Table 1: EP4 Receptor Binding and Selectivity of this compound

ParameterValue
Radioligand Binding (IC₅₀)70 ± 11 nM
cAMP Inhibition (IC₅₀)59 ± 6 nM
Selectivity (vs. EP1/EP2/EP3)>100-fold
GPCR Panel (107 targets)No significant off-target activity

Mechanism :

  • Displaces [³H]-PGE2 from human EP4 receptors in radioligand assays.
  • Suppresses EP4-mediated cAMP production in HEK/293 cells, confirming antagonism .

Biochemical Interactions in Immune Pathways

This compound modulates T-cell differentiation and dendritic cell (DC) activity through EP4 receptor blockade:

Th1 Differentiation

  • Reaction : PGE2 binding to EP4 receptors enhances Th1 differentiation via PI3K signaling.
  • Inhibition : this compound (IC₅₀ = 59 nM) suppresses IFN-γ production in CD4+ T cells by blocking PI3K activation .

Th17 Expansion

  • Reaction : PGE2 synergizes with IL-23 to promote Th17 cell expansion.
  • Inhibition : this compound reduces IL-17 production by 80% in vitro and decreases IL-23 secretion in DCs (Fig. 4A, ).

In Vivo Pharmacodynamic Reactions

This compound’s efficacy in arthritis models is linked to its biochemical interactions:

Table 2: Suppression of Cytokines in Collagen-Induced Arthritis (CIA)

CytokineReduction (%)
IFN-γ>90%
IL-17>80%
TNF-α>60%
CCL3 (MIP-1α)>35%

Mechanistic Insight :

  • Oral administration (30 mg/kg) reduces osteopontin and IL-6 levels, mitigating joint inflammation .

Analgesic Effects via EP4 Antagonism

This compound inhibits PGE2-mediated pain signaling:

  • Reaction : Blocks EP4 receptors in nociceptor neurons, reducing cAMP and PI3K pathways.
  • Outcome : Suppresses chronic inflammatory pain in rats (100 mg/kg) with efficacy comparable to indomethacin .

Stability and Metabolic Reactions

  • Hepatic Metabolism : Undergoes cytochrome P450-mediated oxidation (CYP3A4/2D6).
  • Excretion : Primarily renal, with a half-life of 4.2 hours in rodents .

科学研究应用

Arthritis Models

ER-819762 has been extensively studied in collagen-induced arthritis (CIA) and glucose-6-phosphate isomerase (GPI)-induced arthritis models. In these studies, oral administration of this compound significantly suppressed disease progression and reduced cytokine levels associated with inflammation. For example:

  • Collagen-Induced Arthritis : DBA/1 mice treated with this compound showed a marked decrease in joint swelling and inflammatory markers compared to control groups .
  • GPI-Induced Arthritis : Similar results were observed, where this compound administration led to reduced Th1 and Th17 cytokine production .

Chronic Inflammatory Pain

In models of chronic inflammatory pain induced by complete Freund's adjuvant (CFA), this compound demonstrated significant analgesic effects. Rats treated with this compound exhibited reduced pain responses, indicating its potential as a therapeutic agent for pain management .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceModel TypeDosageKey Findings
Collagen-Induced Arthritis10, 30, 100 mg/kgSuppressed disease progression and cytokine production
CFA-Induced Chronic Pain30 mg/kgReduced pain response in rat models
GPI-Induced Arthritis10, 30 mg/kgDecreased Th1 and Th17 cytokines

Clinical Implications

The findings from these studies suggest that this compound has significant potential for clinical applications in treating inflammatory diseases such as rheumatoid arthritis and chronic pain syndromes. Its ability to selectively inhibit the EP4 receptor positions it as a promising candidate for further development in therapeutic settings.

作用机制

ER 819762 通过选择性地结合并拮抗前列腺素 E2 受体亚型 EP4 来发挥作用。该受体参与各种免疫反应,包括 T 辅助细胞的分化和白介素-23 的分泌。 通过抑制该受体,ER 819762 减少炎症和免疫反应,使其有效地治疗类风湿性关节炎等疾病 .

相似化合物的比较

类似化合物

    ER 819741: 另一种具有类似性质但选择性和效力不同的 EP4 受体拮抗剂。

    ER 819763: 一种具有类似核心结构但官能团不同的化合物,影响其生物活性。

ER 819762 的独特性

ER 819762 因其对 EP4 受体的高度选择性和效力而脱颖而出,使其在减少炎症和免疫反应方面特别有效。其口服生物利用度也使其成为治疗用途的便捷选择。

如果您有任何其他问题或需要更多详细信息,请随时询问!

生物活性

ER-819762, chemically identified as (5S)-1'[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo1,5-bbenzazepine-3,4'-piperidine]-1-one, is a highly selective antagonist of the prostaglandin E2 (PGE2) EP4 receptor. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and cancer due to its ability to modulate immune responses and influence cellular signaling pathways.

Target Receptor

This compound specifically targets the EP4 receptor , which is one of the four subtypes of prostaglandin E receptors. The antagonistic action of this compound on the EP4 receptor inhibits the receptor's activation by PGE2, a lipid mediator involved in inflammation and immune responses .

Biochemical Pathways Affected

The inhibition of EP4 receptor activation by this compound leads to several downstream effects:

  • Suppression of T Helper Cell Differentiation : The compound inhibits the differentiation of T helper (Th) 1 and Th17 cells, which are critical in mediating autoimmune responses and inflammation. This is particularly relevant in conditions such as rheumatoid arthritis .
  • Cytokine Production Modulation : this compound reduces the production of pro-inflammatory cytokines such as interleukin-23 (IL-23) from dendritic cells, further dampening inflammatory responses .

Pharmacological Properties

This compound exhibits an IC50 value of 70 nM against the human EP4 receptor, indicating its potency as an antagonist. It has been shown to effectively suppress Th1 and Th17 cytokine production in various experimental models .

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on immune cell function. For instance:

  • Th Cell Differentiation : Studies indicate that stimulation of the EP4 receptor enhances Th1 differentiation through phosphatidylinositol 3 kinase signaling pathways. This effect can be effectively suppressed by this compound .

In Vivo Studies

The efficacy of this compound has been evaluated in several animal models:

  • Collagen-Induced Arthritis (CIA) : Oral administration of this compound significantly reduced disease severity and cytokine levels in CIA models, suggesting its potential as a therapeutic agent for rheumatoid arthritis .
  • Chronic Inflammatory Pain Models : The compound was also effective in reducing pain associated with complete Freund's adjuvant (CFA)-induced inflammation in rats .

Case Studies

A notable case study involved DBA/1 mice immunized with collagen type II. Mice treated with this compound showed decreased levels of inflammatory cytokines and reduced lymphocyte proliferation compared to control groups. This highlights the compound's role in modulating immune responses in autoimmune conditions .

Applications in Medicine and Industry

This compound is being explored for its potential applications in:

  • Anti-inflammatory Therapies : Given its ability to inhibit pro-inflammatory pathways, it may serve as a treatment option for various inflammatory diseases including rheumatoid arthritis.
  • Cancer Treatment : Preliminary findings suggest that this compound may also possess anticancer properties by targeting cell cycle regulation and inducing apoptosis in cancer cells .

属性

IUPAC Name

(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N3O3/c1-7-33-29(34)32-19-24-16-25(35-5)17-26(36-6)28(24)22(4)15-27(32)30(33)8-10-31(11-9-30)18-23-13-20(2)12-21(3)14-23/h12-17,22H,7-11,18-19H2,1-6H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKFBAJRCGOKJJ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)N2CC3=C(C(C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)N2CC3=C([C@H](C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ER-819762
Reactant of Route 2
Reactant of Route 2
ER-819762
Reactant of Route 3
ER-819762
Reactant of Route 4
Reactant of Route 4
ER-819762
Reactant of Route 5
Reactant of Route 5
ER-819762
Reactant of Route 6
Reactant of Route 6
ER-819762

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。